![molecular formula C15H24BrN B1462868 (4-Bromobenzyl)-dibutylamine CAS No. 433228-38-7](/img/structure/B1462868.png)
(4-Bromobenzyl)-dibutylamine
Overview
Description
4-Bromobenzyl)-dibutylamine is a versatile and widely used organic compound that has been utilized in a variety of applications in the laboratory, including pharmaceutical and biotechnological research. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been employed in the synthesis of new pharmaceuticals and biotechnological products.
Scientific Research Applications
4-Bromobenzyl)-dibutylamine has been used in a variety of scientific research applications, including organic synthesis, polymerization reactions, and coordination chemistry. In organic synthesis, 4-Bromobenzyl)-dibutylamine is used as a reagent to synthesize new compounds. In polymerization reactions, it is used as a catalyst to initiate the polymerization of monomers. In coordination chemistry, it is used as a ligand to coordinate transition metals in a variety of reactions.
Mechanism Of Action
The mechanism of action of 4-Bromobenzyl)-dibutylamine is not well understood. However, its reactivity is believed to be due to its ability to form a stable complex with transition metals, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromobenzyl)-dibutylamine are not well understood. However, it is believed to be non-toxic and non-carcinogenic. In addition, it is believed to have no significant effect on the environment.
Advantages And Limitations For Lab Experiments
The main advantages of using 4-Bromobenzyl)-dibutylamine in laboratory experiments are its low cost, its availability, and its versatility. It can be used in a wide range of applications, from organic synthesis to polymerization reactions to coordination chemistry. The main limitation of using 4-Bromobenzyl)-dibutylamine is its lack of specificity. It can react with a variety of compounds, which can lead to unwanted side reactions.
Future Directions
The future of 4-Bromobenzyl)-dibutylamine is promising, as it has been used in a variety of applications in the laboratory. Possible future directions include the development of new synthetic methods, the development of new catalysts, and the development of new pharmaceuticals and biotechnological products. In addition, further research is needed to better understand the biochemical and physiological effects of 4-Bromobenzyl)-dibutylamine.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-butylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRXIBYDMIZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobenzyl)-dibutylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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